molecular formula C13H12BrF3N2O3 B13728643 ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate

ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate

Cat. No.: B13728643
M. Wt: 381.14 g/mol
InChI Key: KEAVRETUKUYCIF-HNYIIJDWSA-N
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Description

Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)-phenyl]hydrazin-1-ylidene}butanoate is a synthetic organic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, which is significant in pharmaceuticals and agrochemicals due to its influence on the biological activity of molecules .

Preparation Methods

The synthesis of Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)-phenyl]hydrazin-1-ylidene}butanoate typically involves the following steps:

Chemical Reactions Analysis

Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)-phenyl]hydrazin-1-ylidene}butanoate undergoes various chemical reactions:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium methoxide or potassium cyanide.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)-phenyl]hydrazin-1-ylidene}butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)-phenyl]hydrazin-1-ylidene}butanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)-phenyl]hydrazin-1-ylidene}butanoate can be compared with similar compounds such as:

Properties

Molecular Formula

C13H12BrF3N2O3

Molecular Weight

381.14 g/mol

IUPAC Name

ethyl (Z)-4-bromo-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoate

InChI

InChI=1S/C13H12BrF3N2O3/c1-2-22-12(21)11(10(20)7-14)19-18-9-5-3-8(4-6-9)13(15,16)17/h3-6,20H,2,7H2,1H3/b11-10-,19-18?

InChI Key

KEAVRETUKUYCIF-HNYIIJDWSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\CBr)/O)/N=NC1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CCOC(=O)C(=C(CBr)O)N=NC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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